molecular formula C21H20FN5O3S2 B2818520 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105251-97-5

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2818520
CAS No.: 1105251-97-5
M. Wt: 473.54
InChI Key: NATSSTGDPNZLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked acetamide group. This compound’s synthesis typically involves coupling reactions between thiadiazole-thiol intermediates and activated acetamide derivatives, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S2/c22-14-1-4-16(5-2-14)26-7-9-27(10-8-26)20-24-25-21(32-20)31-12-19(28)23-15-3-6-17-18(11-15)30-13-29-17/h1-6,11H,7-10,12-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATSSTGDPNZLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the field of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structural features include:

  • Benzo[d][1,3]dioxol-5-yl group : Known for its role in enhancing biological activity.
  • Thiadiazole moiety : Associated with various pharmacological effects.
  • Piperazine derivative : Often linked to improved receptor binding and activity.

The molecular formula is C22H23N3O7SC_{22}H_{23}N_3O_7S, with a molecular weight of approximately 441.49 g/mol.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Doxorubicin IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The above data demonstrates that the compound's efficacy exceeds that of established treatments, suggesting a promising therapeutic potential.

Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for normal cell lines were greater than 150 µM, indicating a favorable safety profile .

The anticancer mechanisms attributed to this compound include:

  • EGFR Inhibition : The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors.
  • Apoptosis Induction : Flow cytometry studies indicate that the compound promotes apoptosis in cancer cells through mitochondrial pathways, involving proteins such as Bax and Bcl-2 .

Case Studies

A study published in PubMed highlighted the synthesis and evaluation of similar compounds with benzo[d][1,3]dioxole structures. These compounds demonstrated significant antiproliferative activity against multiple cancer cell lines and were evaluated using various assays including annexin V-FITC for apoptosis assessment and cell cycle analysis .

Comparison with Similar Compounds

Compound 4g : N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide

  • Structural Differences : Replaces the benzo[d][1,3]dioxol-5-yl group with a 4-chlorophenyl substituent.
  • Physical Properties : Melting point 203–205°C, higher than typical acetamide derivatives due to enhanced crystallinity from the chlorophenyl group.
  • Spectral Data : IR peaks at 3320 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N); ^13C NMR signals at δ 165.2 (C=O) and δ 152.1 (C=N) .
  • Bioactivity : Demonstrated moderate anticancer activity in vitro, attributed to the 4-fluorophenylpiperazine moiety’s interaction with cellular receptors .

Compound 5a : 2-(Benzo[d]thiazol-2-ylimino)-5-((4-isopropylpiperazin-1-yl)methylene)thiazolidin-4-one

  • Structural Differences: Features a thiazolidinone ring and benzothiazole instead of thiadiazole.
  • Synthesis : Prepared via refluxing with sodium acetate/acetic acid, yielding 65–70% purity after recrystallization .
  • Bioactivity: Superior antimicrobial activity compared to thiadiazole derivatives, likely due to the thiazolidinone’s electron-deficient core enhancing membrane penetration .

Benzo[d][1,3]dioxol-Containing Analogues

Compound 74 : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide

  • Structural Differences : Replaces the thiadiazole-thioacetamide backbone with a cyclopropane carboxamide-linked thiazole.
  • Synthesis : Utilizes benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid and HATU/DIPEA coupling, achieving 20% yield .
  • Bioactivity : Targeted kinase inhibition, with the benzo[d][1,3]dioxol group enhancing binding affinity to hydrophobic enzyme pockets .

Compound 4 : 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide

  • Structural Differences : Incorporates a benzoyl group instead of the 4-fluorophenylpiperazine.
  • Physical Properties : Isolated as a pale brown oil (>95% purity via HPLC-MS), contrasting with the crystalline solid state of the target compound .

Piperazine Derivatives with Fluorinated Aromatic Groups

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Structural Differences : Lacks the thioether linkage and benzo[d][1,3]dioxol group but retains the 4-fluorophenyl motif.
  • Spectral Data : ^1H NMR signals at δ 2.35 (acetyl CH₃) and δ 7.25–7.45 (fluorophenyl protons) .
  • Bioactivity : Exhibited anticonvulsant activity in preclinical models, highlighting the pharmacological versatility of fluorophenylpiperazine derivatives .

Key Research Findings

Benzo[d][1,3]dioxol Role : This moiety improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted compounds .

Thioether Linkage: The thioacetamide bridge in the target compound may confer redox-modulating properties, absent in carboxamide or thiazolidinone analogues .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core followed by coupling with the benzo[d][1,3]dioxole and piperazine moieties. Key steps include:

  • Thiadiazole formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) at 80–100°C .
  • Coupling reactions : Use of coupling agents like EDCI/HOBt in anhydrous DMF or DCM, with triethylamine as a base to facilitate amide bond formation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while reflux in acetone or ethanol aids purification .
  • Purity control : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) or column chromatography .

Q. Critical Parameters :

StepTemperature (°C)SolventCatalyst/BaseYield Range
Cyclization80–100H₂SO₄ (conc.)None60–75%
Amidation25–40DMFTriethylamine70–85%
PurificationRTEthanol90–95% purity

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm aromatic protons (δ 6.8–7.5 ppm), thiadiazole carbons (δ 160–170 ppm), and acetamide carbonyls (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • IR : Confirm functional groups (e.g., C=O at ~1680 cm⁻¹, S-C=N at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in the thiadiazole ring (e.g., oxadiazole substitution) or piperazine substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess target binding .
  • Bioactivity assays :
    • Enzyme inhibition : Use fluorescence polarization assays for kinases or GPCRs (e.g., serotonin receptors linked to the piperazine moiety) .
    • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) using X-ray crystallography data of target proteins (e.g., PDB IDs) to predict binding affinities .

Q. Example SAR Table :

ModificationBioactivity (IC₅₀, μM)Target
4-Fluorophenyl (parent)1.2 ± 0.3Kinase X
4-Chlorophenyl analog0.8 ± 0.2Kinase X
Oxadiazole core5.6 ± 1.1Kinase X

Q. How can conflicting data in biological activity studies be resolved?

Methodological Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
  • Structural validation : Confirm compound identity via X-ray crystallography (SHELX suite ) to rule out isomerism or polymorphic effects.

Q. What strategies mitigate toxicity while enhancing pharmacokinetic properties?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and reduce hepatic toxicity .
  • ADME profiling :
    • Solubility : Use shake-flask method in PBS (pH 7.4) .
    • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS .
  • Toxicophore elimination : Replace the thioacetamide group with sulfonamides to reduce reactive metabolite formation .

Q. How can computational methods guide the optimization of this compound’s binding affinity?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use GROMACS to simulate ligand-protein interactions over 100 ns, focusing on hydrogen bonding (e.g., piperazine-N with Asp113 in target enzyme) .
  • Free-energy calculations : Apply MM-PBSA to rank analogs by binding free energy (ΔG < -10 kcal/mol preferred) .
  • QSAR modeling : Build regression models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors .

Q. Key Challenges and Recommendations :

  • Synthetic hurdles : Low yields in cyclization steps; optimize stoichiometry (1:1.2 molar ratio) and use microwave-assisted synthesis .
  • Bioactivity variability : Use isogenic cell lines to minimize genetic drift effects .
  • Data contradictions : Establish collaborative repositories for raw spectral and assay data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.